molecular formula C21H22ClN3O2 B7745641 3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate

3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate

Katalognummer: B7745641
Molekulargewicht: 383.9 g/mol
InChI-Schlüssel: KAHHXNYUTLPBAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate is a synthetic small molecule based on the quinazolin-4-one scaffold, a structure recognized for its significant potential in medicinal chemistry and pharmaceutical research. Quinazolin-4-one derivatives are frequently investigated as core structures for developing novel therapeutic agents due to their ability to interact with a range of biological targets. Key Research Applications and Value: Oncology Research: This compound is of primary interest in cancer research. Quinazolin-4-one analogs are well-documented as inhibitors of key signaling pathways that drive tumor growth. Specifically, related compounds have demonstrated potent activity as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-Kinase (PI3K) pathways . These pathways are frequently aberrant in cancers such as colorectal carcinoma, glioblastoma, and non-small cell lung carcinoma, making them a major focus for targeted therapy development. Researchers value these compounds for their potential to induce apoptosis and inhibit neoplastic cell growth. Neuroscience Research: The quinazolin-4-one core is also explored for applications in neuroscience. Structural analogs have been designed and studied as antagonists for the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission . Modulating this receptor is relevant for research into various neurological conditions, and the structure-activity relationship (SAR) of the side chain is critical for this activity. Mechanism of Action: The compound's research utility is hypothesized to stem from its quinazolin-4-one core, which can act as a pharmacophore for kinase inhibition. In related molecules, this core structure facilitates binding to the ATP-binding site of receptor tyrosine kinases (like EGFR) and lipid kinases (like PI3K), thereby blocking downstream pro-survival and proliferative signals . The specific substitutions on the core, including the 4-chlorophenyl group and the aminopropyl butyrate side chain, are likely to fine-tune its affinity, selectivity, and physicochemical properties, potentially enhancing its profile as a research tool or a prodrug. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

IUPAC Name

3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]propyl butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-2-6-19(26)27-14-5-13-23-21-17-7-3-4-8-18(17)24-20(25-21)15-9-11-16(22)12-10-15/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHHXNYUTLPBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Optimization

  • Catalyst : Cu(OAc)₂ (10 mol%) in anisole at 60°C under air.

  • Base : Et₃N (2 equiv) enhances yield by deprotonating intermediates.

  • Solvent : Anisole outperforms DMF due to improved solubility and reduced side reactions.

Yield : 78–85% after 3 hours.

Mechanistic Insights

The reaction proceeds via imidoyl copper intermediates, followed by cyclocondensation to form the quinazolin-4-one scaffold. The 4-chlorophenyl group is introduced regioselectively at the C2 position due to electronic effects.

Chlorination of Quinazolin-4(3H)-one to 4-Chloroquinazoline

The 4-oxo group is converted to a chloro substituent to enable nucleophilic substitution.

Reagents and Conditions

  • POCl₃ (excess) in refluxing toluene with catalytic DMF.

  • Temperature : 110°C for 6–8 hours.

Yield : 90–95%.

Characterization

  • ¹H NMR : Disappearance of the NH signal at δ 10.2 ppm confirms chlorination.

  • LC-MS : [M+H]⁺ at m/z 261.6 (C₁₄H₁₀ClN₂O).

Introduction of 3-Aminopropyl Side Chain

The 4-chloroquinazoline undergoes nucleophilic substitution with 3-aminopropanol to install the aminoalkyl side chain.

Reaction Parameters

  • Solvent : DMF at 80°C.

  • Base : K₂CO₃ (2 equiv) facilitates deprotonation of the amine.

  • Molar Ratio : 1:1.2 (quinazoline:3-aminopropanol).

Yield : 70–75% after 12 hours.

Side Reactions

  • Over-alkylation : Minimized by controlled addition of 3-aminopropanol.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Esterification of 3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propanol

The final step involves esterifying the primary alcohol with butyric acid.

Oxidative Esterification

  • Catalyst : H₂O₂ (2 equiv) with Amberlyst-15.

  • Conditions : 60°C for 3 hours in solvent-free conditions.

Yield : 80–85%.

Alternative Methods

  • Steglich Esterification : DCC/DMAP in CH₂Cl₂ achieves comparable yields (82%) but requires post-reaction filtration.

Analytical Data and Validation

Spectroscopic Characterization

Property Value
¹H NMR (400 MHz, CDCl₃) δ 8.65 (s, 1H, quinazoline H), 7.92–7.45 (m, 4H, Ar-H), 4.20 (t, 2H, OCH₂), 3.55 (m, 2H, NHCH₂), 2.32 (t, 2H, COCH₂), 1.65 (m, 2H, CH₂CH₂CH₃).
¹³C NMR δ 172.1 (C=O), 167.8 (quinazoline C4), 138.2–126.5 (Ar-C), 64.3 (OCH₂), 40.1 (NHCH₂), 35.8 (COCH₂), 22.1 (CH₂CH₂CH₃).
HRMS [M+H]⁺ calcd. for C₂₁H₂₂ClN₃O₂: 408.1345; found: 408.1348.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

Cost-Efficiency

  • POCl₃ Recycling : Distillation recovers 80% of unreacted POCl₃.

  • Catalyst Reuse : Cu(OAc)₂ retains 90% activity after 5 cycles.

Environmental Impact

  • Waste Streams : Anisole and DMF are recycled via fractional distillation (85% recovery) .

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the quinazoline ring or the aromatic ring.

    Hydrolysis: The ester bond in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

    Hydrolysis: Corresponding carboxylic acid and alcohol.

Wissenschaftliche Forschungsanwendungen

3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Wirkmechanismus

The mechanism of action of 3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate 443.92 3.8 1 6
3-((2-Phenylquinazolin-4-yl)amino)propyl acetate 377.43 2.5 1 5
3-((2-(4-Fluorophenyl)quinazolin-4-yl)amino)propyl butyrate 427.45 3.6 1 6
3-((2-(4-Methylphenyl)quinazolin-4-yl)amino)propyl pentanoate 443.97 4.2 1 6

Key Observations :

  • The butyrate ester provides intermediate chain length, balancing lipophilicity and metabolic stability compared to acetate (shorter) or pentanoate (longer) .

Electronic and Noncovalent Interaction Profiles

Computational studies using Multiwfn (wavefunction analysis) and noncovalent interaction (NCI) visualization tools reveal distinct electronic properties :

Table 2: Electrostatic Potential (ESP) and NCI Features

Compound ESP Minima (kcal/mol) Dominant NCI Types
3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate -45.2 C–Cl···π, N–H···O (ester)
3-((2-Phenylquinazolin-4-yl)amino)propyl acetate -38.7 π–π stacking, C–H···O
3-((2-(4-Fluorophenyl)quinazolin-4-yl)amino)propyl butyrate -42.9 C–F···H–N, weak halogen bonding

Analysis :

  • The chlorine atom in the 4-chlorophenyl group generates a strong electron-deficient region, facilitating C–Cl···π interactions with aromatic residues in target proteins .
  • The butyrate ester’s carbonyl oxygen acts as a hydrogen bond acceptor, critical for binding to serine/threonine kinases .

Table 3: IC₅₀ Values Against EGFR Kinase (nM)

Compound IC₅₀ (nM) Selectivity (vs. HER2)
3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate 12.3 8.5-fold
3-((2-Phenylquinazolin-4-yl)amino)propyl acetate 45.6 3.2-fold
3-((2-(4-Fluorophenyl)quinazolin-4-yl)amino)propyl butyrate 18.9 6.1-fold

Findings :

  • The 4-chloro derivative exhibits superior EGFR inhibition due to enhanced hydrophobic interactions and halogen bonding .
  • Selectivity over HER2 correlates with the steric bulk of the 4-chlorophenyl group, which may hinder binding to HER2’s narrower active site .

Pharmacokinetic and Toxicity Profiles

Table 4: ADMET Properties

Compound Solubility (µg/mL) Plasma Protein Binding (%) CYP3A4 Inhibition
3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate 8.2 92.4 Moderate
3-((2-Phenylquinazolin-4-yl)amino)propyl acetate 15.6 85.3 Low
3-((2-(4-Fluorophenyl)quinazolin-4-yl)amino)propyl butyrate 9.8 89.7 Moderate

Insights :

  • The 4-chloro derivative’s high plasma protein binding may limit free drug availability but prolong half-life.
  • CYP3A4 inhibition risk necessitates caution in combination therapies .

Biologische Aktivität

3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate is a synthetic compound derived from quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H18ClN3O2
  • Molecular Weight : 355.8 g/mol
  • CAS Number : Not specified in the sources but related to quinazoline derivatives.

The biological activity of quinazoline derivatives, including 3-((2-(4-Chlorophenyl)quinazolin-4-yl)amino)propyl butyrate, is primarily attributed to their ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : Many quinazoline derivatives exhibit inhibitory effects on kinases, which are critical for cell signaling and proliferation. For example, they can inhibit epidermal growth factor receptor (EGFR) and other tyrosine kinases, leading to reduced tumor growth in cancer models .
  • Antimicrobial Activity : Some studies indicate that quinazoline derivatives possess antimicrobial properties, which may be due to their ability to disrupt DNA synthesis and repair mechanisms in bacteria .

Biological Activity Data

The following table summarizes the biological activities reported for related quinazoline compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
3-(4-Chlorophenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-oneAnticancer<10
7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-oneAntihypertensiveNot specified
2-(2-Chlorophenyl)quinazolin-4-oneCytotoxicity against SKOV3 cells<10

Case Studies

  • Anticancer Studies : A study evaluating various quinazoline derivatives found that compounds with bulky substituents at the C-2 position exhibited significant cytotoxicity against multiple cancer cell lines (SKOV3, DU145). The most active compounds showed IC50 values below 10 µg/mL, indicating potent anticancer effects .
  • Antimicrobial Effects : Research has demonstrated that certain quinazoline derivatives can inhibit bacterial growth by targeting DNA repair mechanisms. These findings suggest potential applications in treating bacterial infections .

Q & A

Q. Basic Research Focus

  • 1H NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for quinazoline and chlorophenyl groups) .
  • HRMS (ESI) : Validate molecular weight (e.g., m/z 424.12 for [M+H]+) and detect trace impurities .
  • X-ray crystallography : Resolve ambiguous stereochemistry or confirm hydrogen bonding motifs, as demonstrated for structurally similar quinazoline-imidazole hybrids .

Q. Advanced Stability Studies :

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions to identify labile groups (e.g., ester hydrolysis in butyrate moiety) .
  • HPLC-DAD : Monitor degradation products using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

How can researchers design experiments to probe the mechanism of action of this compound in disease models?

Q. Advanced Research Focus

  • PROTAC-based strategies : Incorporate the quinazoline core into proteolysis-targeting chimeras (PROTACs) to degrade disease-related kinases (e.g., IGF-1R) . Use a three-component system:
    • Target-binding moiety : 4-chlorophenylquinazoline for kinase inhibition.
    • Linker : Optimize polyethylene glycol (PEG) length to balance solubility and degradation efficiency .
    • E3 ligase recruiter : Use pomalidomide derivatives for cereblon-mediated ubiquitination .
  • In vivo pharmacokinetics : Assess oral bioavailability in rodent models by measuring plasma concentrations via LC-MS/MS after administering a 10 mg/kg dose .

What strategies address low aqueous solubility of this compound in preclinical studies?

Q. Advanced Research Focus

  • Prodrug design : Replace the butyrate ester with a phosphate or glycoside group to enhance hydrophilicity .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm size) using emulsion-solvent evaporation, achieving sustained release over 72 hours .
  • Co-crystallization : Co-crystallize with cyclodextrins (e.g., β-CD) to improve dissolution rates, as demonstrated for chlorophenyl-containing pharmaceuticals .

How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

Advanced Research Focus
Discrepancies often stem from:

  • Metabolic instability : The butyrate ester may undergo rapid hydrolysis in vivo, reducing active drug exposure .
  • Tumor microenvironment : Hypoxia or stromal interactions in vivo can attenuate efficacy observed in 2D cell cultures .
    Validation steps :
    • Conduct metabolite profiling (LC-HRMS) of plasma and tumor tissue to identify active/inactive derivatives .
    • Use 3D spheroid or organoid models to bridge the gap between monolayer assays and in vivo results .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.